molecular formula C34H28N6O6S4 B11081136 Bis[2-(5-methoxycarbonyl-3-p-methoxyphenyl-1,3,4-thiadiazol-2-ylideneamino)phenyl] disulfide

Bis[2-(5-methoxycarbonyl-3-p-methoxyphenyl-1,3,4-thiadiazol-2-ylideneamino)phenyl] disulfide

Cat. No.: B11081136
M. Wt: 744.9 g/mol
InChI Key: IZJOAYDYELCYBN-UHFFFAOYSA-N
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Description

Bis[2-(5-methoxycarbonyl-3-p-methoxyphenyl-1,3,4-thiadiazol-2-ylideneamino)phenyl] disulfide: is a complex organic compound characterized by its unique structure, which includes two thiadiazole rings and disulfide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(5-methoxycarbonyl-3-p-methoxyphenyl-1,3,4-thiadiazol-2-ylideneamino)phenyl] disulfide typically involves the reaction of appropriate thiadiazole derivatives with disulfide linkages. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the formation of the disulfide bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, utilizing green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the disulfide linkages.

    Reduction: Reduction reactions can break the disulfide bonds, converting them into thiol groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or photonic properties.

Biology: In biological research, it may be used to study the effects of disulfide bonds in proteins and other biomolecules, providing insights into protein folding and stability.

Industry: In the industrial sector, the compound could be used in the manufacture of advanced materials, such as polymers or coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which Bis[2-(5-methoxycarbonyl-3-p-methoxyphenyl-1,3,4-thiadiazol-2-ylideneamino)phenyl] disulfide exerts its effects involves the interaction of its disulfide bonds with thiol groups in proteins or other molecules. This interaction can lead to the formation or disruption of disulfide bonds, affecting the structure and function of the target molecules. The compound’s aromatic rings may also participate in π-π stacking interactions, further influencing its activity.

Comparison with Similar Compounds

  • Bis[2-(5-methoxycarbonyl-3-phenyl-1,3,4-thiadiazol-2-ylideneamino)phenyl] disulfide
  • Bis[2-(5-carboxy-3-p-methoxyphenyl-1,3,4-thiadiazol-2-ylideneamino)phenyl] disulfide

Uniqueness: The presence of methoxy groups in Bis[2-(5-methoxycarbonyl-3-p-methoxyphenyl-1,3,4-thiadiazol-2-ylideneamino)phenyl] disulfide distinguishes it from similar compounds, potentially enhancing its solubility and reactivity. This unique structure may confer specific advantages in its applications, such as improved interaction with biological targets or enhanced stability in industrial processes.

Properties

Molecular Formula

C34H28N6O6S4

Molecular Weight

744.9 g/mol

IUPAC Name

methyl 5-[2-[[2-[[5-methoxycarbonyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylidene]amino]phenyl]disulfanyl]phenyl]imino-4-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C34H28N6O6S4/c1-43-23-17-13-21(14-18-23)39-33(47-29(37-39)31(41)45-3)35-25-9-5-7-11-27(25)49-50-28-12-8-6-10-26(28)36-34-40(38-30(48-34)32(42)46-4)22-15-19-24(44-2)20-16-22/h5-20H,1-4H3

InChI Key

IZJOAYDYELCYBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3SSC4=CC=CC=C4N=C5N(N=C(S5)C(=O)OC)C6=CC=C(C=C6)OC)SC(=N2)C(=O)OC

Origin of Product

United States

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